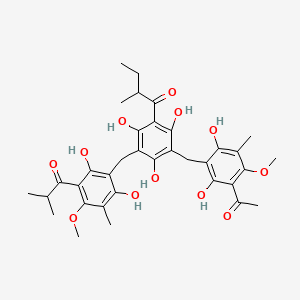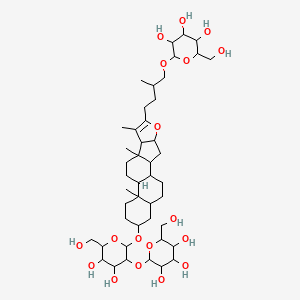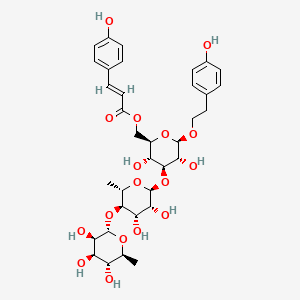
Ligupurpuroside C
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its anti-inflammatory and anti-cancer properties.
Medicine: Potential therapeutic agent for treating diseases related to oxidative stress and inflammation.
Industry: Used in the food industry as a natural preservative due to its antioxidant properties.
Mécanisme D'action
Target of Action
Ligupurpuroside C, a natural phenylethanoid glycoside isolated from Kudingcha , has been found to act as a natural inhibitor of lipase . Lipase is a key enzyme for triglyceride absorption in the small intestine and is responsible for the hydrolysis of 50–70% total dietary fats . It is secreted by the pancreas and plays a crucial role in the digestion and absorption of dietary fats .
Mode of Action
This compound interacts with lipase in a competitive manner . It binds to the amino acid residues of the hydrophobic cavity on the catalytic sites of lipase . This binding can quench the intrinsic fluorescence of lipase through a static quenching procedure . Thermodynamic analysis suggests that hydrophobic interaction is the main force between lipase and this compound .
Pharmacokinetics
The pharmacokinetics of this compound is yet to be fully understood. A study has developed a sensitive and selective specific high-performance liquid chromatography (hplc)-tandem mass spectrometric method (ms/ms) for the determination of ligupurpurosides b and c in rat plasma . This method could potentially be used to study the ADME properties of this compound in the future.
Result of Action
The primary result of this compound’s action is the inhibition of lipase activity. This could potentially lead to a decrease in the absorption of dietary fats, which could be beneficial in the management of obesity and related conditions .
Analyse Biochimique
Biochemical Properties
Ligupurpuroside C plays a significant role in various biochemical reactions. It has been shown to interact with enzymes such as lipase, where it acts as a natural inhibitor . The interaction between this compound and lipase involves hydrophobic interactions, leading to the inhibition of lipase activity . Additionally, this compound can inhibit lipid accumulation in HepG2 cells at a concentration of 50 μMol/L .
Cellular Effects
This compound influences various cellular processes and functions. In HepG2 cells, it significantly inhibits lipid accumulation, suggesting its potential role in regulating lipid metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. For instance, it binds to the hydrophobic cavity on the catalytic sites of lipase, leading to enzyme inhibition . This interaction is primarily driven by hydrophobic forces, and the binding of this compound to lipase does not significantly alter the enzyme’s conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipase, influencing metabolic flux and metabolite levels . The exact metabolic pathways and the role of this compound in these pathways need further elucidation.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Ligupurpuroside C implique l'extraction à partir de sources naturelles, principalement les feuilles de Ligustrum purpurascens . Le processus d'extraction comprend généralement une extraction par solvant suivie d'une purification à l'aide de techniques chromatographiques
Méthodes de production industrielle
La production industrielle de this compound est principalement basée sur l'extraction à grande échelle à partir de sources végétales. Le processus implique la récolte des feuilles, le séchage, puis l'extraction du composé à l'aide de solvants tels que l'éthanol ou le méthanol . L'extrait est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) afin d'obtenir le this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le Ligupurpuroside C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions douces afin de préserver l'intégrité de la structure du glycoside .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés alcooliques .
Applications de la recherche scientifique
Chimie : Utilisé comme antioxydant naturel dans diverses formulations chimiques.
Biologie : Étudié pour ses propriétés anti-inflammatoires et anticancéreuses.
Médecine : Agent thérapeutique potentiel pour le traitement des maladies liées au stress oxydatif et à l'inflammation.
Industrie : Utilisé dans l'industrie alimentaire comme conservateur naturel en raison de ses propriétés antioxydantes.
Mécanisme d'action
Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires . Il agit comme un inhibiteur d'enzymes comme la lipase et la trypsine en se liant à leurs sites actifs et en modifiant leur conformation . Cette inhibition est principalement médiée par des interactions hydrophobes et des liaisons hydrogène .
Comparaison Avec Des Composés Similaires
Le Ligupurpuroside C est similaire à d'autres glycosides de phényléthanoïde tels que le Ligupurpuroside A et le Ligupurpuroside B . il est unique par sa structure moléculaire spécifique et les activités biologiques particulières qu'il présente . D'autres composés similaires incluent l'acteoside et l'isoacteoside, qui possèdent également des propriétés antioxydantes et anti-inflammatoires .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGBMGMUFKRLER-CMPWVXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential mechanism of action for Ligupurpuroside C's hypolipidemic effect?
A: While the provided research does not directly investigate this compound's mechanism, it does shed light on the broader extract (LRTPG) where it was discovered. The research suggests that LRTPG, which contains this compound, might exert its hypolipidemic effect by activating the AMP-activated protein kinase (AMPK) pathway in the liver. [] This activation, in turn, appears to suppress key enzymes involved in lipogenesis (fat synthesis), such as stearoyl-CoA desaturase 1, glycerol-3-phosphate acyltransferase, 1-acylglycerol-3-phosphate O-acyltransferase 2, and diacylglycerol acyltransferase 2. [] Additionally, LRTPG seems to enhance the breakdown of circulating triglycerides by increasing lipoprotein lipase activity. [] Further research is needed to determine if this compound specifically contributes to these observed effects.
Q2: What is the source of this compound and what other bioactive compounds are found alongside it?
A: this compound was originally isolated from Ku-Ding-Cha, a type of herbal tea produced from the leaves of Ligustrum purpurascens (Oleaceae). [] This plant is commonly used in traditional Chinese medicine for its potential benefits in managing hypertension, obesity, inflammation, and as a diuretic. [] Alongside this compound, researchers identified other potentially bioactive compounds in the same plant extract, including ligupurpurosides D, E, and F, acteoside, ligupurpuroside A, and others. [] Many of these compounds also demonstrated antioxidant activity in DPPH radical scavenging assays. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


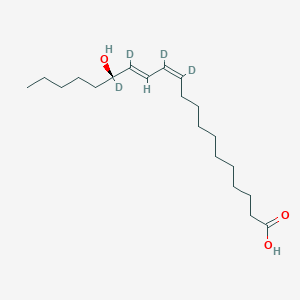
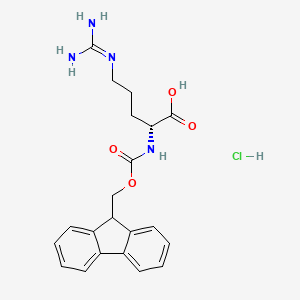
![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

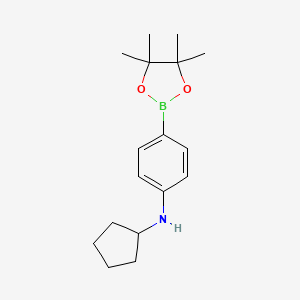
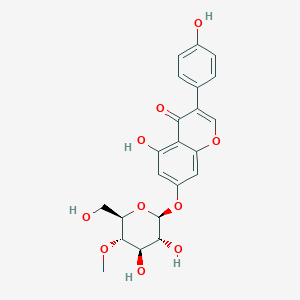
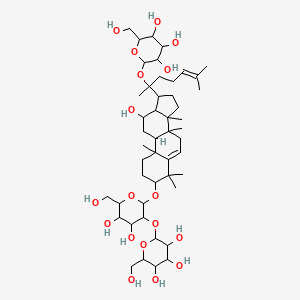
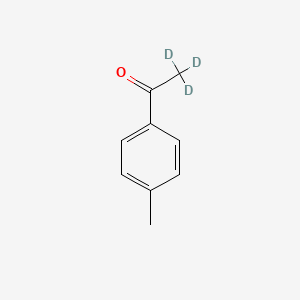
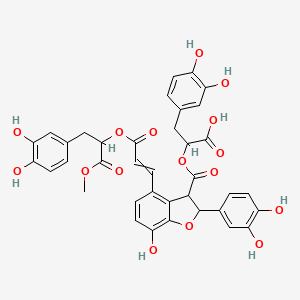
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)
